molecular formula C17H28N2O4 B11830775 (R)-1-Phenylethanamine (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

(R)-1-Phenylethanamine (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Cat. No.: B11830775
M. Wt: 324.4 g/mol
InChI Key: RPSCZYNEHWIARJ-XTFNENAJSA-N
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Description

®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethanamine moiety and a tert-butoxycarbonyl-protected amino acid derivative. Its chirality and functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves several steps. One common method starts with the preparation of ®-1-Phenylethanamine, which can be synthesized through the reduction of ®-1-Phenylethanone using a suitable reducing agent such as sodium borohydride. The next step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, which is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

The final step involves the coupling of the protected amine with ®-3-amino-2-methylpropanoic acid. This coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The phenylethanamine moiety can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group in the Boc-protected amino acid can be reduced to form alcohols.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines and subsequent substituted products.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is used as a chiral building block for the synthesis of complex molecules. Its chirality is crucial for the development of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.

Medicine

In medicine, ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate serves as an intermediate in the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms, which can exhibit different pharmacological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. The phenylethanamine moiety can interact with receptors or enzymes, modulating their activity. The Boc-protected amino acid derivative can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Phenylethanamine
  • ®-3-Amino-2-methylpropanoic acid
  • tert-Butyl ®-3-amino-2-methylpropanoate

Uniqueness

®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is unique due to its combination of a chiral phenylethanamine moiety and a Boc-protected amino acid derivative. This dual functionality allows it to serve as a versatile intermediate in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;(1R)-1-phenylethanamine

InChI

InChI=1S/C9H17NO4.C8H11N/c1-6(7(11)12)5-10-8(13)14-9(2,3)4;1-7(9)8-5-3-2-4-6-8/h6H,5H2,1-4H3,(H,10,13)(H,11,12);2-7H,9H2,1H3/t6-;7-/m11/s1

InChI Key

RPSCZYNEHWIARJ-XTFNENAJSA-N

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)C(=O)O.C[C@H](C1=CC=CC=C1)N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O.CC(C1=CC=CC=C1)N

Origin of Product

United States

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